molecular formula C16H12BrF3N2S B5200775 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide

4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide

Cat. No. B5200775
M. Wt: 401.2 g/mol
InChI Key: WXUPLUSRDWIEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide involves the inhibition of various enzymes and receptors involved in inflammatory and tumorigenic pathways. It also acts as a potent antioxidant and scavenger of free radicals, which helps in preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide include the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It also exhibits neuroprotective effects by reducing oxidative stress and preventing the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide in lab experiments is its high potency and selectivity towards specific targets. However, its limited solubility in water and other common solvents can pose a challenge in certain experiments.

Future Directions

There are several future directions for the research on 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide. Some of the potential areas of application include the development of novel anti-inflammatory and anti-tumor agents, the treatment of neurological disorders, and the exploration of its potential as a diagnostic tool for various diseases. Further studies are also needed to investigate its safety and efficacy in clinical trials.
In conclusion, 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide is a promising compound with diverse potential applications in scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of novel therapeutic agents and diagnostic tools. Further research is needed to fully explore its potential and to address the challenges associated with its use in lab experiments.

Synthesis Methods

The synthesis of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting intermediate is then treated with phenylacetylene to obtain the final product.

Scientific Research Applications

4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. Moreover, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2S.BrH/c17-16(18,19)12-7-4-8-13(9-12)20-15-21-14(10-22-15)11-5-2-1-3-6-11;/h1-10H,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUPLUSRDWIEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.